molecular formula C25H22N4O3S B419204 Ethyl 90/40751528

Ethyl 90/40751528

Cat. No.: B419204
M. Wt: 458.5g/mol
InChI Key: MYOUTUMRLYZLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl acrylate (CAS 140-88-5), a key ethyl ester of acrylic acid, is widely utilized in polymerization and organic synthesis. Its reactivity under specific conditions, such as hydroformylation at 90°C, has been extensively studied . This reaction produces linear aldehydes, as evidenced by $^{1}\text{H}$ NMR spectra showing distinct methylene signals at 2.4–2.7 ppm and 1.5–1.8 ppm, confirming regioselectivity . Ethyl acrylate’s applications span adhesives, coatings, and biomedical materials due to its copolymerization versatility and moderate solubility in organic solvents.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5g/mol

IUPAC Name

ethyl 2-[[5-(2-benzamidophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C25H22N4O3S/c1-2-32-22(30)17-33-25-28-27-23(29(25)19-13-7-4-8-14-19)20-15-9-10-16-21(20)26-24(31)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3,(H,26,31)

InChI Key

MYOUTUMRLYZLGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Biginelli Reaction for Tetrahydropyrimidine Derivatives

Ethyl acetoacetate participates in multicomponent Biginelli reactions under acidic conditions:

  • Reactants : Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, urea.

  • Catalyst : p-Toluenesulfonic acid (PTSA, 33 mol%).

  • Conditions : Reflux in ethanol.

  • Outcome : Competitive formation of two products:

    • Main Product : Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (1 , 15.6% yield).

    • Side Product : Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-tetrahydropyrimidine-5-carboxylate (2 , 28.6% yield) .

Reaction Pathway :

  • Aldol Condensation : Ethyl acetoacetate and aldehyde form a γ,δ-unsaturated dicarbonyl intermediate.

  • Biginelli Cyclization : Urea incorporation yields the tetrahydropyrimidine core.

Comparative Yields :

CompoundYieldRole
1 15.6%Expected product
2 28.6%Side product

Hydrolysis and Stability Under Basic Conditions

While ethyl acetate’s hydrolysis is well-documented, ethyl acetoacetate derivatives exhibit distinct reactivity:

  • Base-Induced Degradation : Strong bases (e.g., NaOH) cleave esters to carboxylates. For ethyl acetoacetate, this can lead to decarboxylation under harsh conditions .

  • Equilibrium Dynamics : Hydrolysis is reversible and influenced by pH, temperature, and solvent polarity.

Thermodynamic Properties (Ethyl Acetate Reference) :

PropertyValue
Enthalpy of Vaporization31.94 kJ/mol
Critical Temperature523.2 K
Vapor Pressure Equationlog10(p)=4.2281245.702T55.189\log_{10}(p)=4.228-\frac{1245.702}{T-55.189}

Catalytic Behavior in Cyclocondensation Reactions

Ethyl acetoacetate’s α,β-dicarbonyl structure enables diverse cyclization pathways:

  • Thiazole Formation : As shown in reaction 1, thiourea derivatives react with brominated intermediates to form heterocycles.

  • Role of Solvents : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Ethyl Acrylate vs. Similar Esters

Compound Molecular Weight Boiling Point (°C) Solubility in Water
Ethyl acrylate 100.12 99 1.5 g/L
Fish oil ethyl ester ~316 340 Insoluble
Ethyl (4-fluorophenyl)acetate 175.23 245 0.618 mg/mL

Table 2: Retention Factors ($R_f$) of Ethyl Acetate-Extracted Compounds

Compound $R_f$ Value Source
Gallic acid 0.12
Caffeine 0.94
Quercetin 0.56

Research Findings

  • Reactivity : Ethyl acrylate’s hydroformylation at 90°C yields >95% linear aldehydes, whereas branched isomers dominate in similar acrylates like methyl acrylate .
  • Bioactivity : Ethyl acetate extracts from Paenibacillus polymyxa contain cyclodipeptides (e.g., cyclo(L-Pro-L-Val)), absent in ethyl acrylate, demonstrating divergent biological roles .
  • Safety : Ethyl acrylate’s acute toxicity (LD₅₀: 460 mg/kg, oral rat) exceeds FOEE’s (LD₅₀: >2000 mg/kg), necessitating stricter handling protocols .

Q & A

How should a research question on Ethyl 90/40751528 be formulated to ensure scientific rigor?

A robust research question must isolate key variables (e.g., concentration, reaction kinetics) and align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • "How does the concentration of this compound (X1) affect enzymatic reaction rates (Y) under controlled temperature conditions?"
    Ensure the hypothesis is testable and data collection methods are explicitly defined .

Q. What experimental design considerations are critical for studying this compound's kinetic properties?

Use factorial designs to isolate variables (e.g., substrate concentration, enzyme activity). For instance:

Treatment No.DHA/EPA (mM)Ethyl Acetate (mM)Reaction Rate (μmol/min⁻¹/U⁻¹)
140 (-2)220 (0)0.0168 ± 0.0001
10400 (2)400 (2)0.0816 ± 0.0027
Source: Adapted from kinetic study data
Include controls, replicate trials, and validate instrument calibration to minimize bias .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

Document all steps in the "Experimental" section, including:

  • Reagent sources (e.g., Novozym® 435 batch numbers).
  • Spectroscopic characterization (e.g., NMR, HPLC purity >95%).
  • Environmental conditions (pH, temperature).
    Supplemental materials should provide raw datasets and code for statistical analysis .

Advanced Research Questions

Q. How should contradictory data on this compound's catalytic efficiency be resolved?

Apply the "Top10" method: average the most precise 10% of estimates (based on standard errors) to mitigate publication bias. For example:

  • If 90% of studies report reaction rates skewed by low-precision instruments, prioritize high-precision data (e.g., HPLC vs. spectrophotometry).
    Statistical paradoxes highlight that discarding low-quality data improves inference accuracy .

Q. What statistical approaches optimize analysis of this compound's dose-response relationships?

Use nonlinear regression (e.g., Michaelis-Menten kinetics) to model saturation effects. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For heterogeneous datasets, apply meta-regression to account for covariates like solvent polarity or enzyme lot variability .

Q. How can ethical challenges in sharing proprietary this compound data be addressed?

  • Anonymize datasets linked to industrial collaborations.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories.
  • Obtain written consent for data reuse and cite original methodologies rigorously .

Q. What strategies validate novel synthesis pathways for this compound against existing literature?

  • Cross-validate spectral data (¹H NMR, FT-IR) with published benchmarks.
  • Conduct comparative kinetics (e.g., turnover number vs. prior studies).
  • Use sensitivity analysis to quantify the impact of unmeasured confounders (e.g., trace impurities) .

Methodological Best Practices

  • Data Collection : Prioritize primary sources (peer-reviewed journals) over grey literature. Use tools like SciFinder or Reaxys for chemical data .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for human/animal studies and Data Privacy Act guidelines for sensitive data .
  • Peer Review : Pre-submit manuscripts to preprint servers for community feedback to identify methodological flaws early .

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